molecular formula C15H17ClFNO3 B2364077 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide CAS No. 900007-08-1

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2364077
CAS No.: 900007-08-1
M. Wt: 313.75
InChI Key: OAEHQBPCWVNHDE-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound features a spirocyclic structure, which is known for its stability and rigidity, making it an attractive candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different spirocyclic derivatives .

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these substituents or have different functional groups.

Properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3/c16-11-4-3-5-12(17)13(11)14(19)18-8-10-9-20-15(21-10)6-1-2-7-15/h3-5,10H,1-2,6-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEHQBPCWVNHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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